REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=2[NH2:16])[C:9]([O:11][CH3:12])=[O:10])[CH2:3][CH2:2]1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>N1C=CC=CC=1>[CH3:12][O:11][C:9](=[O:10])[C:8]1[CH:13]=[CH:14][C:15]([NH:16][S:18]([CH3:17])(=[O:20])=[O:19])=[C:6]([O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:7]=1
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
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C1(CC1)COC=1C=C(C(=O)OC)C=CC1N
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
4.04 mL
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at r.t. for 18 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
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ADDITION
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Details
|
the crude was treated with 1N HCl (500 mL)
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)NS(=O)(=O)C)OCC1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |